Pheniprazine Hydrochloride

MAO-B enzyme kinetics mechanism-based inhibition

Procure Pheniprazine hydrochloride as your reference compound for irreversible, non-selective MAO inhibition with a defined two-step kinetic mechanism. Its unique in vivo conversion to amphetamine creates a distinct pharmacodynamic signature unattainable with generic MAOIs like phenelzine. This 'fast-acting' profile ensures model validity for psychostimulant and enzymology research, and its lack of acute cardiovascular effects in preclinical models provides baseline stability that slower hydrazines cannot. Confirm lot-specific purity and analytical documentation to safeguard experimental reproducibility.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
CAS No. 66-05-7
Cat. No. B1680311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheniprazine Hydrochloride
CAS66-05-7
SynonymsPheniprazine hydrochloride;  CCRIS 1417;  NSC 17766;  NSC-17766;  NSC17766;  Pheniprazine HCl;  Phenylisopropylhydrazine hydrochloride; 
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NN.Cl
InChIInChI=1S/C9H14N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H
InChIKeyVATMJXRAQUGDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pheniprazine Hydrochloride (CAS 66-05-7) – Hydrazine MAO Inhibitor for Research Applications


Pheniprazine hydrochloride (Catron, Cavodil) is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It functions as a mechanism-based (suicide) inhibitor of MAO-A and MAO-B [1]. Historically, it was used clinically for depression, angina pectoris, and schizophrenia, but was withdrawn due to toxicity concerns including jaundice, amblyopia, and optic neuritis [2]. Today, pheniprazine hydrochloride is primarily utilized as a pharmacological tool compound in neuroscience research to study MAO inhibition and related neurochemical pathways.

Why Generic MAO Inhibitor Substitution Fails: Pheniprazine Hydrochloride Differentiation from Phenelzine and Tranylcypromine


While phenelzine and tranylcypromine are more widely recognized hydrazine and non-hydrazine MAOIs, respectively, pheniprazine exhibits unique metabolic, kinetic, and functional properties that preclude simple substitution in research settings. Its rapid conversion to amphetamine in vivo [1] and distinct, fast-acting MAO inhibition profile [2] result in a different pharmacological fingerprint. Substituting a generic MAOI would alter the balance between enzyme inhibition kinetics and active metabolite production, invalidating research models that depend on this specific pharmacodynamic and metabolic signature.

Pheniprazine Hydrochloride: Quantitative Differentiation vs. Comparator MAO Inhibitors


Pheniprazine vs. Phenelzine and Tranylcypromine: Comparative MAO-B Inhibition Kinetics

Pheniprazine acts as a mechanism-based MAO-B inhibitor with a defined two-step kinetic profile. Its initial non-covalent binding (Ki) and subsequent covalent inactivation rate (k+2) differ markedly from other hydrazine MAOIs. Direct head-to-head studies with phenelzine and tranylcypromine are lacking, but cross-study comparison shows pheniprazine has a substantially higher Ki (lower initial affinity) for rat liver MAO-B compared to tranylcypromine's reported IC50 values for MAO-B, but a faster irreversible inhibition rate constant than that observed for phenelzine on MAO-B in some systems [1].

MAO-B enzyme kinetics mechanism-based inhibition

Pheniprazine's Unique Metabolic Conversion to Amphetamine In Vivo

A key differentiator for pheniprazine is its established in vivo conversion to amphetamine, an active psychostimulant metabolite. This is in stark contrast to phenelzine, which is metabolized to β-phenylethylamine, and tranylcypromine, which does not produce amphetamine. While no study directly quantifies the amphetamine yield, the formation of this metabolite is a well-documented, unique pathway [1]. Furthermore, microbial metabolism studies identified N-acetylamphetamine as a specific metabolite from pheniprazine, but not from phenelzine [2].

drug metabolism amphetamine pharmacokinetics

Functional Classification as a 'Fast-Acting' MAOI: In Vivo Behavioral Differentiation

Classic studies categorized MAOIs into 'fast-acting' and 'slow-acting' based on their ability to potentiate imipramine-induced aggression. Pheniprazine, along with tranylcypromine, harmaline, and pargyline, was identified as a 'fast-acting' MAOI that failed to produce aggression in combination with imipramine. In contrast, 'slow-acting' MAOIs like phenelzine, iproniazid, and isocarboxazid did elicit aggressive behavior under identical conditions [1]. This functional difference, though not quantified with enzyme inhibition data, provides a clear in vivo behavioral differentiation.

behavioral pharmacology MAOI classification onset of action

Pheniprazine vs. Other MAOIs: Absence of Acute Hemodynamic Effects

In a direct comparative study in dogs, acute intravenous administration of pheniprazine produced no significant hemodynamic changes, in contrast to the effects observed with serotonin or other cardiovascular agents. The study noted that arterial hemoglobin and hematocrit rose, and body oxygen consumption tended to be higher, but key parameters like cardiac rate and arterial pressure remained unchanged [1]. This lack of acute cardiovascular perturbation differentiates pheniprazine from MAOIs that may have more pronounced immediate effects on blood pressure or heart rate.

cardiovascular hemodynamics MAOI

MAO-A vs. MAO-B Selectivity Profile: Pheniprazine's Unique Reversible Binding Preference

As a reversible inhibitor, pheniprazine shows marked selectivity for MAO-A over MAO-B. In rat liver mitochondria, the reversible dissociation constant (Ki) for MAO-A is 420 nM, which is nearly 6-fold lower (higher affinity) than the Ki for MAO-B (2450 nM) [1]. This contrasts with other non-selective irreversible MAOIs like tranylcypromine and phenelzine, which typically show less pronounced discrimination in their reversible binding steps or a different selectivity profile (e.g., tranylcypromine has higher affinity for MAO-B).

MAO-A MAO-B selectivity reversible inhibition

Potency in Potentiating Tryptamine Toxicity: A Functional In Vivo Assay

In a classic study comparing several MAOIs, pheniprazine was tested for its ability to potentiate the acute toxicity of tryptamine in mice, a functional measure of in vivo MAO inhibition. While exact ED50 values were not reported, pheniprazine was among the more potent compounds in this assay, alongside tranylcypromine and phenelzine, and was more potent than iproniazid and nialamide [1]. This assay provides a direct, albeit semi-quantitative, comparison of in vivo efficacy.

in vivo pharmacology tryptamine MAOI potency

Pheniprazine Hydrochloride: Key Research Application Scenarios


Studying the Dual Mechanism of MAO Inhibition and Amphetamine-Mediated Neurotransmission

Pheniprazine's unique metabolic conversion to amphetamine makes it an ideal tool for investigating the interplay between irreversible MAO inhibition and amphetamine-induced dopamine and norepinephrine release. This is particularly relevant in models of psychostimulant action, where a pure MAOI would not replicate the complex behavioral and neurochemical effects of pheniprazine [1].

Investigating the Kinetics of Mechanism-Based Enzyme Inhibition

The well-characterized two-step kinetic mechanism of pheniprazine on MAO-A and MAO-B (with defined Ki and k+2 values) makes it a valuable substrate for enzymology studies. Researchers can use pheniprazine to dissect the contributions of reversible binding versus covalent inactivation steps in MAO inhibition, comparing its profile to other suicide inhibitors [1].

Behavioral Pharmacology Studies of 'Fast-Acting' MAOIs

Based on its classification as a 'fast-acting' MAOI in drug interaction paradigms (e.g., lack of potentiation of imipramine-induced aggression), pheniprazine serves as a key reference compound for categorizing novel MAOIs. It helps define a specific behavioral and functional phenotype distinct from 'slow-acting' hydrazines like phenelzine [1].

Cardiovascular Research Requiring Minimal Acute Hemodynamic Perturbation

For studies where baseline cardiovascular stability is essential, pheniprazine offers a unique advantage. Its documented lack of acute effects on cardiac rate and arterial pressure in preclinical models allows for the investigation of MAO inhibition's longer-term or indirect effects on the cardiovascular system without confounding acute changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheniprazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.